molecular formula C7H14N2O2 B14706378 n-Carbamoylhexanamide CAS No. 14299-58-2

n-Carbamoylhexanamide

Cat. No.: B14706378
CAS No.: 14299-58-2
M. Wt: 158.20 g/mol
InChI Key: OAOMJSRSTBTISX-UHFFFAOYSA-N
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Description

n-Carbamoylhexanamide is an organic compound with the molecular formula C7H14N2O2 It is a derivative of hexanamide, where a carbamoyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Carbamoylhexanamide typically involves the reaction of hexanamide with a carbamoylating agent. One common method is the nucleophilic addition of hexanamide to a carbamoyl chloride under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the carbamoylation process, often involving elevated temperatures and pressures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

n-Carbamoylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamoylhexanamides depending on the nucleophile used.

Scientific Research Applications

n-Carbamoylhexanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of n-Carbamoylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • n-Carbamoylbutanamide
  • n-Carbamoylpentanamide
  • n-Carbamoylheptanamide

Uniqueness

n-Carbamoylhexanamide is unique due to its specific chain length and the presence of the carbamoyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

14299-58-2

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-carbamoylhexanamide

InChI

InChI=1S/C7H14N2O2/c1-2-3-4-5-6(10)9-7(8)11/h2-5H2,1H3,(H3,8,9,10,11)

InChI Key

OAOMJSRSTBTISX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=O)N

Origin of Product

United States

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